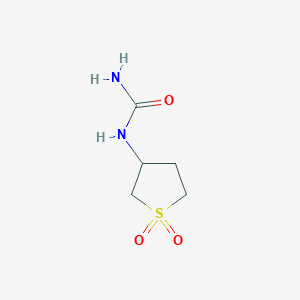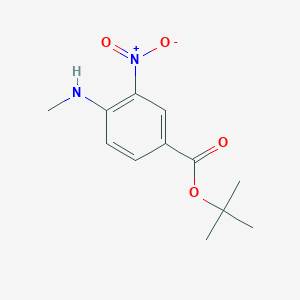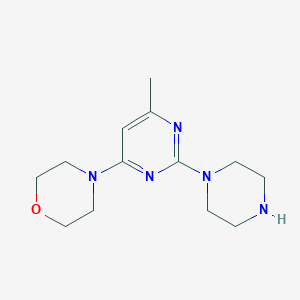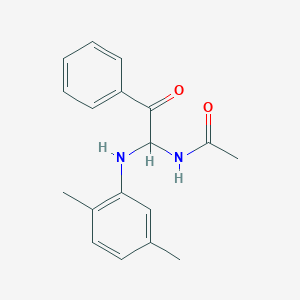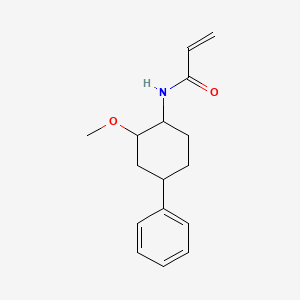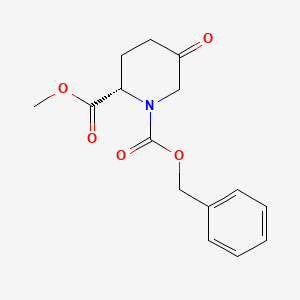![molecular formula C24H25NO5 B2851307 9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid CAS No. 2418650-63-0](/img/structure/B2851307.png)
9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid” is similar in structure . It has a molecular weight of 506.6 . Another related compound is “®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid” with a molecular weight of 452.50 .
Molecular Structure Analysis
The InChI code for the related compound “2-(((9H-fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid” is1S/C29H34N2O6/c1-28(2,3)37-27(35)30-14-12-29(13-15-30)18-31(16-24(29)25(32)33)26(34)36-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,23-24H,12-18H2,1-3H3,(H,32,33) . Physical And Chemical Properties Analysis
The related compound “2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid” is a solid . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group has been utilized for the protection of hydroxy-groups in the synthesis of complex organic compounds. This functionality allows for the selective deprotection under mild conditions, demonstrating its utility in the synthesis of peptides and nucleotides where orthogonal protection strategies are essential. The Fmoc group's stability and selective removability make it a cornerstone in synthetic organic chemistry, especially in the construction of peptides through solid-phase synthesis techniques (Gioeli & Chattopadhyaya, 1982).
Enhanced Reactivity in Organic Reactions
The structure of 9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid derivatives has been found to exhibit enhanced reactivity in specific organic reactions. For instance, certain spirolactams and spirolactones derived from related structures have shown increased reactivity and substrate scope in the Castagnoli-Cushman reaction with imines, suggesting a broader applicability in the synthesis of nitrogen-containing heterocycles (Rashevskii et al., 2020).
Contribution to Supramolecular Chemistry
In supramolecular chemistry, derivatives of 9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid have contributed to the understanding of molecular structures and interactions. The crystal structure analysis of fluorene-9-carboxylic acid, a related compound, has revealed insights into hydrogen bonding and molecular stacking, which are critical for designing molecules with specific physical and chemical properties (Blackburn, Dobson, & Gerkin, 1996).
Applications in Asymmetric Synthesis
The spirocyclic structures related to 9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid are integral in the field of asymmetric synthesis. These compounds serve as intermediates in the production of α-hydroxyalkanoic acids and other chiral molecules, showcasing the spirocyclic scaffold's versatility in constructing complex, biologically active molecules (Tsai, Su, & Lin, 2008).
Implications for Antibacterial Research
Recent studies have explored the antibacterial potential of triaza and dioxa aza spiro derivatives, highlighting their effectiveness against various bacterial strains. This research opens up new avenues for the development of novel antibacterial agents utilizing the spirocyclic framework as a core structure (Natarajan et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
9-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c26-22(27)21-24(11-5-6-12-24)30-14-13-25(21)23(28)29-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-21H,5-6,11-15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNLPUDLFIJWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(N(CCO2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


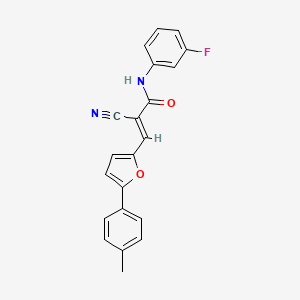
![dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2851231.png)
![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid](/img/structure/B2851233.png)

![Tert-butyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2851235.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide](/img/structure/B2851236.png)
